molecular formula C8H6N2O4 B458948 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 101084-60-0

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458948
CAS No.: 101084-60-0
M. Wt: 194.14g/mol
InChI Key: NEUIGIUWAYOYAM-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused to an oxazole ring, with a methyl group at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-aminophenol with nitroacetic acid under acidic conditions to form the desired oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methyl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Reduction: 3-Methyl-5-aminobenzo[d]oxazol-2(3H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 3-Methyl-5-nitrobenzoic acid or 3-methyl-5-nitrobenzaldehyde.

Scientific Research Applications

3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of a methyl group.

    3-Methyl-5-nitrobenzo[d]isoxazole: Isoxazole analog with similar functional groups but different ring structure.

    2-Methyl-5-nitrobenzoxazole: Similar structure with the methyl group at the 2-position instead of the 3-position.

Uniqueness

3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where specific interactions and properties are crucial.

Properties

IUPAC Name

3-methyl-5-nitro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUIGIUWAYOYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348934
Record name 2(3H)-benzoxazolone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-60-0
Record name 2(3H)-benzoxazolone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-nitro-3H-benzooxazol-2-one (26 g) in DMF (100 mL) was added to a suspension of NaH (60% in mineral oil, 10.71 g) in DMF (100 mL) over a period of 1 hour. Stirring was continued for 45 minutes at r.t. The mixture was cooled to 0° C. and methyl iodide dissolved in DMF (20 mL) was added dropwise over a period of 30 minutes. The mixture was stirred over night at r.t. The reaction mixture was poured into ice/water and extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. CH2Cl2:methanol=4:1 (150 mL) was added to the resulting precipitate and the suspension was stirred for 1 hour at r.t. The solid was filtered off and dried in vacuo. The title compound was obtained as a orange solid (18.33 g, 62%). MS (EI)=194.0 [M+].
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
10.71 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

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